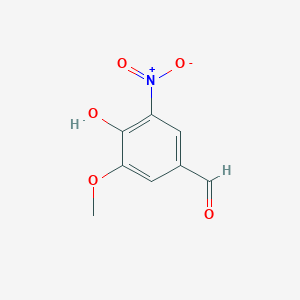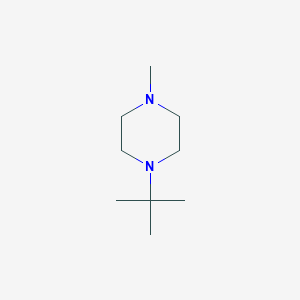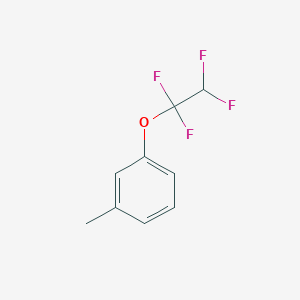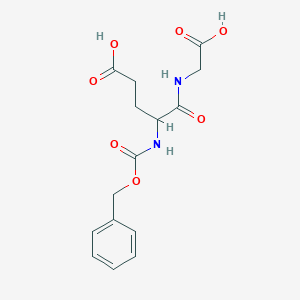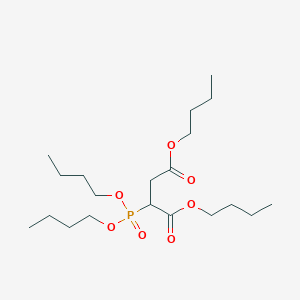
Dibutyl 2-(dibutylphosphono) succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl 2-(dibutylphosphono) succinate, also known as DBDPS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DBDPS is a phosphonate ester that belongs to the class of organophosphorus compounds, which are widely used in various fields, including pharmaceuticals, agriculture, and materials science. In
作用機序
The mechanism of action of Dibutyl 2-(dibutylphosphono) succinate is complex and involves multiple pathways. One of the primary mechanisms is through the inhibition of enzymes involved in the biosynthesis of nucleotides, which are essential for the growth and proliferation of cancer cells. Dibutyl 2-(dibutylphosphono) succinate can also induce apoptosis, or programmed cell death, in cancer cells by activating specific signaling pathways.
生化学的および生理学的効果
Dibutyl 2-(dibutylphosphono) succinate has been shown to have a wide range of biochemical and physiological effects in various organisms. In vitro studies have demonstrated that Dibutyl 2-(dibutylphosphono) succinate can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. In vivo studies have shown that Dibutyl 2-(dibutylphosphono) succinate can reduce tumor growth and improve survival rates in animal models of cancer.
実験室実験の利点と制限
Dibutyl 2-(dibutylphosphono) succinate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, one limitation is its low water solubility, which can make it challenging to study in aqueous environments. Additionally, Dibutyl 2-(dibutylphosphono) succinate can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on Dibutyl 2-(dibutylphosphono) succinate. One area of focus is in the development of new drugs for the treatment of cancer. Researchers are exploring the use of Dibutyl 2-(dibutylphosphono) succinate in combination with other compounds to enhance its efficacy and reduce toxicity.
Another area of research is in the development of new materials and polymers using Dibutyl 2-(dibutylphosphono) succinate as a building block. Researchers are exploring the use of Dibutyl 2-(dibutylphosphono) succinate in the synthesis of flame-retardant materials, high-performance polymers, and other advanced materials.
Conclusion:
In conclusion, Dibutyl 2-(dibutylphosphono) succinate is a promising compound with a wide range of potential applications in various fields of science. Its unique properties, such as its ability to inhibit cancer cell growth and its use as a building block for novel materials, make it an exciting area of research. With continued research and development, Dibutyl 2-(dibutylphosphono) succinate has the potential to make a significant impact in the fields of medicine and materials science.
合成法
The synthesis of Dibutyl 2-(dibutylphosphono) succinate involves the reaction of dibutyl succinate with dibutyl phosphite in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the phosphite group replaces one of the ester groups of the succinate molecule. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.
科学的研究の応用
Dibutyl 2-(dibutylphosphono) succinate has been extensively studied for its potential applications in various fields of science. One of the most significant areas of research is in the development of new drugs for the treatment of cancer. Dibutyl 2-(dibutylphosphono) succinate has been shown to inhibit the activity of several enzymes involved in the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
Another area of research is in the field of materials science, where Dibutyl 2-(dibutylphosphono) succinate is used as a building block for the synthesis of novel polymers and materials. Dibutyl 2-(dibutylphosphono) succinate can react with other compounds to form polymers with unique properties, such as high thermal stability and flame retardancy.
特性
CAS番号 |
10140-81-5 |
|---|---|
製品名 |
Dibutyl 2-(dibutylphosphono) succinate |
分子式 |
C20H39O7P |
分子量 |
422.5 g/mol |
IUPAC名 |
dibutyl 2-dibutoxyphosphorylbutanedioate |
InChI |
InChI=1S/C20H39O7P/c1-5-9-13-24-19(21)17-18(20(22)25-14-10-6-2)28(23,26-15-11-7-3)27-16-12-8-4/h18H,5-17H2,1-4H3 |
InChIキー |
GGOVRPUILUBRCW-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)P(=O)(OCCCC)OCCCC |
正規SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)P(=O)(OCCCC)OCCCC |
同義語 |
2-(Dibutoxyphosphinyl)succinic acid dibutyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



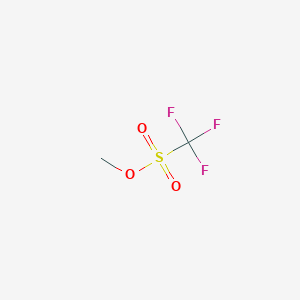
![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)
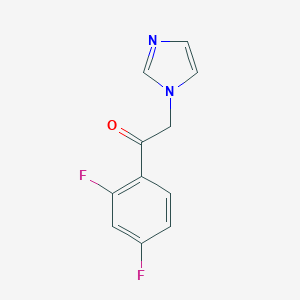
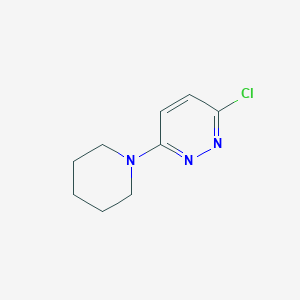
![1-[(3R,8R,9S,10R,13S,14S,17R)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B156554.png)
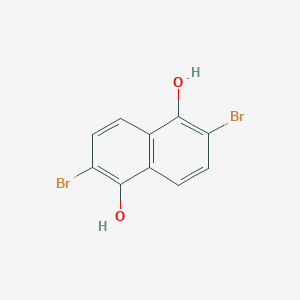
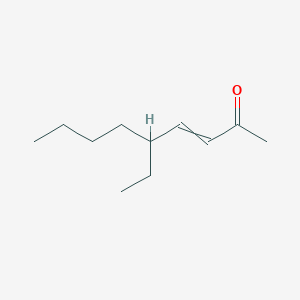
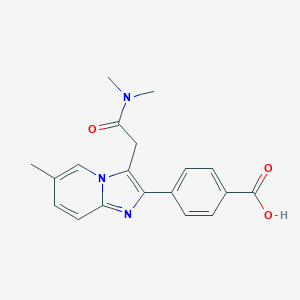
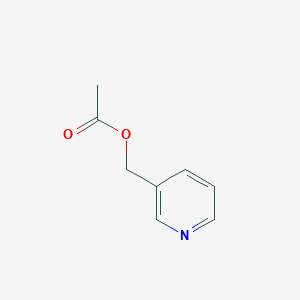
![9-(1,2-dihydroxyethyl)-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B156568.png)
